molecular formula C21H24N2O2 B2844163 4-(3-benzylpyrrolidine-1-carbonyl)-2-(cyclopropylmethoxy)pyridine CAS No. 2034245-03-7

4-(3-benzylpyrrolidine-1-carbonyl)-2-(cyclopropylmethoxy)pyridine

Cat. No.: B2844163
CAS No.: 2034245-03-7
M. Wt: 336.435
InChI Key: PGJIFHODHLTYNK-UHFFFAOYSA-N
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Description

4-(3-benzylpyrrolidine-1-carbonyl)-2-(cyclopropylmethoxy)pyridine is a synthetic organic compound that belongs to the class of pyrrolidine derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-benzylpyrrolidine-1-carbonyl)-2-(cyclopropylmethoxy)pyridine typically involves multi-step organic reactions. The starting materials may include benzylamine, pyridine derivatives, and cyclopropylmethanol. The synthesis process may involve:

    Formation of Pyrrolidine Ring: This can be achieved through cyclization reactions involving benzylamine and suitable carbonyl compounds.

    Substitution Reactions: Introduction of the pyridine moiety can be done through nucleophilic substitution reactions.

    Methanone Formation: The final step may involve the formation of the methanone group through oxidation reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

4-(3-benzylpyrrolidine-1-carbonyl)-2-(cyclopropylmethoxy)pyridine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or ketones.

    Reduction: Reduction reactions can convert the methanone group to alcohols.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Reagents like halogens (Cl2, Br2) or alkylating agents (alkyl halides) are commonly used.

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted pyrrolidine or pyridine derivatives.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including enzyme inhibition or receptor binding.

    Industry: Used in the production of specialty chemicals or as a catalyst in certain reactions.

Mechanism of Action

The mechanism of action of 4-(3-benzylpyrrolidine-1-carbonyl)-2-(cyclopropylmethoxy)pyridine would depend on its specific biological target. It may interact with enzymes, receptors, or other proteins, leading to modulation of biochemical pathways. The exact molecular targets and pathways involved would require detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

  • (3-Benzylpyrrolidin-1-yl)(2-methoxypyridin-4-yl)methanone
  • (3-Benzylpyrrolidin-1-yl)(2-(cyclopropylmethoxy)pyridin-3-yl)methanone
  • (3-Benzylpyrrolidin-1-yl)(2-(cyclopropylmethoxy)pyridin-5-yl)methanone

Uniqueness

4-(3-benzylpyrrolidine-1-carbonyl)-2-(cyclopropylmethoxy)pyridine is unique due to the specific arrangement of its functional groups, which may confer distinct biological activities or chemical reactivity compared to similar compounds.

Properties

IUPAC Name

(3-benzylpyrrolidin-1-yl)-[2-(cyclopropylmethoxy)pyridin-4-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N2O2/c24-21(19-8-10-22-20(13-19)25-15-17-6-7-17)23-11-9-18(14-23)12-16-4-2-1-3-5-16/h1-5,8,10,13,17-18H,6-7,9,11-12,14-15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PGJIFHODHLTYNK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1COC2=NC=CC(=C2)C(=O)N3CCC(C3)CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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